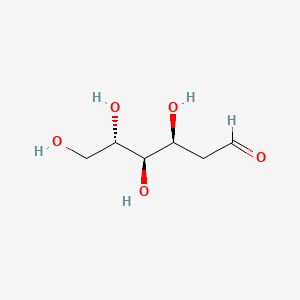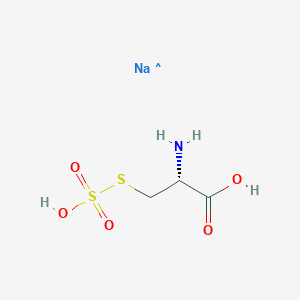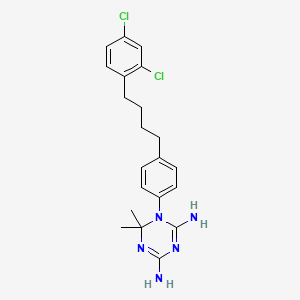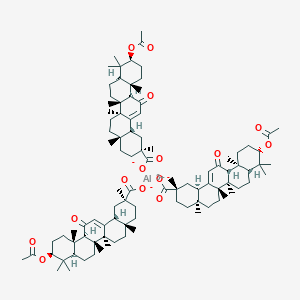
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal is a hexose derivative with multiple hydroxyl groups. This compound is a stereoisomer of glucose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexose sugars under controlled conditions. For instance, glucose can be oxidized using mild oxidizing agents to yield the desired compound. The reaction typically requires a catalyst and is conducted at a specific pH to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Enzymatic oxidation of glucose using glucose oxidase is a preferred method due to its specificity and efficiency. This method is environmentally friendly and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include hexonic acids, hexanols, and various substituted hexose derivatives.
Aplicaciones Científicas De Investigación
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemistry studies.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism by which (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, which play a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Glucose: A common hexose sugar with similar structural features.
Mannose: Another hexose sugar with different stereochemistry.
Galactose: A hexose sugar that differs in the orientation of hydroxyl groups.
Uniqueness
What sets (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in biochemical processes and for developing stereospecific synthetic methods.
Propiedades
Número CAS |
25029-33-8 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m0/s1 |
Clave InChI |
VRYALKFFQXWPIH-HCWXCVPCSA-N |
SMILES isomérico |
C(C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
SMILES canónico |
C(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine](/img/structure/B10768524.png)

![(6R)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride](/img/structure/B10768538.png)
![1-[4-[4-(2,4-Dichlorophenyl)butyl]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B10768552.png)
![4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate](/img/structure/B10768553.png)
![1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B10768565.png)
![(Z)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B10768568.png)
![3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B10768571.png)
![methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10768576.png)
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B10768605.png)
